2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid is a compound that features a piperidine ring and a trifluoromethyl group attached to a nicotinic acid structure. This compound belongs to the class of organic compounds known as n-acylpiperidines, characterized by an acyl group linked to the nitrogen atom of a piperidine. The compound's molecular formula is , and it has a molecular weight of approximately 321.319 g/mol .
The compound is synthesized through various chemical methods, often involving the modification of existing nicotinic acid derivatives or piperidine-based structures. Its relevance in medicinal chemistry has led to its exploration in several pharmaceutical applications, particularly in the context of selective inhibition of certain biological pathways.
2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid is classified as an organofluorine compound and falls under the category of heterocyclic compounds due to its nitrogen-containing ring structures. It is also categorized as an n-acylpiperidine, which is significant for its pharmacological properties .
The synthesis of 2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions, often starting from commercially available nicotinic acid derivatives.
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not extensively detailed in the available literature.
The molecular structure of 2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid can be represented by its IUPAC name: 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-6-(trifluoromethyl)-1,4-dihydropyrimidin-4-one. The compound features:
The compound can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for 2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs).
Data from pharmacological studies indicate that compounds with similar structures exhibit varying degrees of selectivity towards different nAChR subtypes, which can be critical for therapeutic applications .
Relevant safety data indicates that the compound may cause skin and eye irritation; thus, handling precautions are necessary during laboratory work .
2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid has potential applications in:
The most efficient route to 2-piperidinyl nicotinates leverages aromatic nucleophilic substitution (SNAr) on activated pyridine precursors. 2-Chloro-6-(trifluoromethyl)nicotinic acid or its esters react with piperidine under mild conditions, exploiting the activation effect of the ortho-trifluoromethyl group. This group significantly enhances the electrophilicity of the C2 position by withdrawing electron density, facilitating nucleophilic attack by secondary amines like piperidine [4] [9].
Optimization Parameters:
Table 1: Optimization of SNAr for Piperidine Incorporation
Precursor | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | Toluene | K₂CO₃ | 80 | 12 | 78 |
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | DMF | Et₃N | 60 | 6 | 92 |
2-Chloro-6-(trifluoromethyl)nicotinic acid | THF | DIPEA | 65 | 8 | 85* |
*Requires subsequent esterification [4] [9].
Key Challenge: Competitive hydrolysis of the chloro precursor necessitates anhydrous conditions. Recent advances utilize microwave irradiation, reducing reaction times to <2 hours with improved yields (≥95%) [9].
Carboxylic acid functionality is typically introduced via ester hydrolysis of alkyl 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinate intermediates. Both basic and acidic conditions are effective, but stability of the trifluoromethyl group dictates optimization.
Methodological Comparison:
Critical Consideration: Direct synthesis via oxidative methods (e.g., KMnO₄ oxidation of methylpyridines) is impractical due to incompatibility with the electron-rich 2-piperidinyl substituent.
The carboxylic acid group enables decoration via amidation and esterification, facilitating diversification into bioactive analogs. Palladium-catalyzed cross-couplings on halogenated derivatives are equally strategic.
Key Strategies:
Table 2: Cross-Coupling Reactions on Halogenated Nicotinate Scaffolds
Reaction Type | Catalyst/Reagent | Coupling Partner | Yield (%) | Application Target |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | 4-Cyanophenylboronic acid | 88 | SARS-CoV-2 Mᵖʳᵒ inhibitors |
Buchwald-Hartwig | XPhos Pd-G2, t-BuONa | Morpholine | 82 | Kinase inhibitors |
Esterification (Steglich) | DCC, DMAP | Benzyl alcohol | 75 | Prodrug development |
Ring Synthesis Approaches: A convergent strategy employs Knorr pyrazole synthesis derivatives: condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with cyanoacetamide yields 4-trifluoromethyl-2-hydroxynicotinonitrile, which is chlorinated (POCl₃) and displaced with piperidine [6]. This route bypasses unstable halonicotinates but requires rigorous control of regiochemistry.
Cross-Coupling Innovations:
Emerging Technique: Continuous-flow hydrogenation of 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinonitrile (Ra-Ni, EtOH, 100°C) offers safer handling of high-pressure H₂ and scalability to kilogram quantities [6].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: